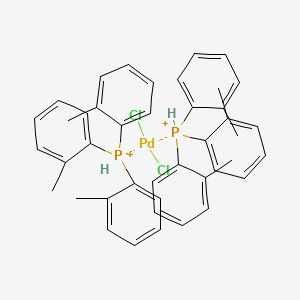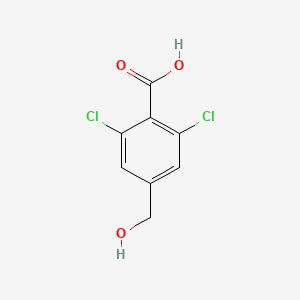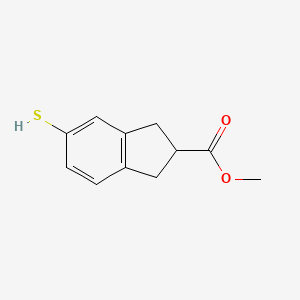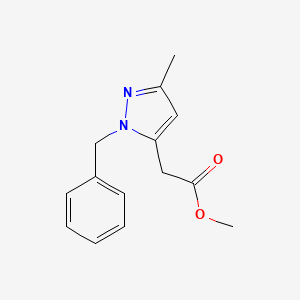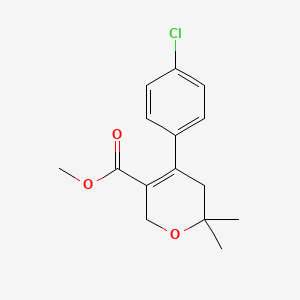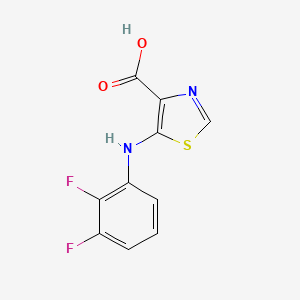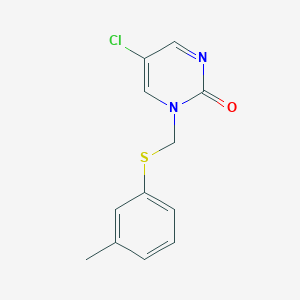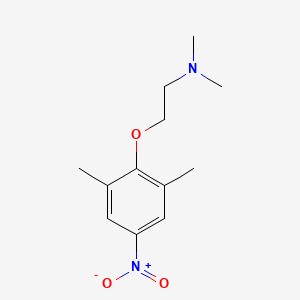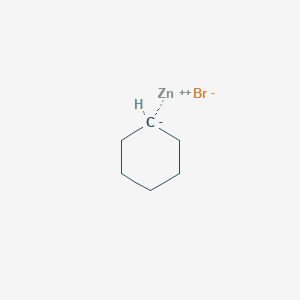
Cyclohexylzinc bromide solution, 0.5M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylzinc(II) bromide is an organozinc compound with the molecular formula C6H11ZnBr. It is commonly used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexylzinc(II) bromide can be synthesized through the reaction of cyclohexylmagnesium bromide with zinc bromide in an anhydrous environment. The reaction is typically carried out in a solvent such as THF to stabilize the organozinc compound. The general reaction is as follows:
C6H11MgBr+ZnBr2→C6H11ZnBr+MgBr2
Industrial Production Methods: In an industrial setting, the production of Cyclohexylzinc bromide solution, 0.5M in THF involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and oxygen to prevent decomposition of the organozinc compound. The use of automated systems and inert atmosphere techniques are common to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexylzinc(II) bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It is also involved in the formation of carbon-carbon bonds through reactions with various electrophiles.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts to couple Cyclohexylzinc bromide solution, 0.5M in THF with aryl or vinyl halides. Typical conditions include the presence of a base and a solvent like THF.
Reaction with Sulfur Dioxide Surrogates: Cyclohexylzinc(II) bromide can react with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) to form zinc sulfinate salts, which can be further alkylated to produce sulfones.
Major Products:
Aryl and Vinyl Compounds: Through Negishi coupling, this compound forms various aryl and vinyl compounds.
Applications De Recherche Scientifique
Cyclohexylzinc(II) bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds. Its reactivity makes it a valuable reagent in the synthesis of complex molecules.
Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using Cyclohexylzinc bromide solution, 0.5M in THF can have biological and medicinal relevance.
Industry: In the pharmaceutical and agrochemical industries, this compound is used to synthesize intermediates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of Cyclohexylzinc bromide solution, 0.5M in THF in cross-coupling reactions involves the transfer of the cyclohexyl group to the electrophile, facilitated by a palladium or nickel catalyst. The organozinc compound acts as a nucleophile, attacking the electrophilic carbon in the halide, leading to the formation of a new carbon-carbon bond. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Phenylzinc Bromide: Similar to Cyclohexylzinc bromide solution, 0.5M in THF but with a phenyl group instead of a cyclohexyl group.
Benzylzinc Bromide: Contains a benzyl group and is used in similar cross-coupling reactions.
Cyclopropylzinc Bromide: Features a cyclopropyl group and is used in the synthesis of cyclopropyl-containing compounds.
Uniqueness: Cyclohexylzinc(II) bromide is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This can influence the reactivity and selectivity of the compound in various synthetic applications .
Propriétés
Formule moléculaire |
C6H11BrZn |
|---|---|
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
zinc;cyclohexane;bromide |
InChI |
InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 |
Clé InChI |
PVURAUIMVICLOH-UHFFFAOYSA-M |
SMILES canonique |
C1CC[CH-]CC1.[Zn+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B8310649.png)
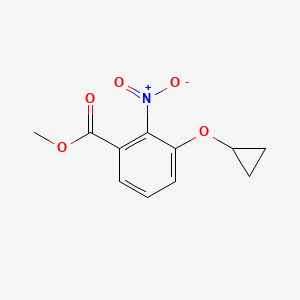
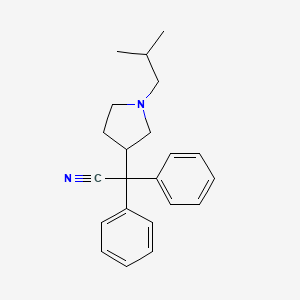
![4-[(2-Fluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8310665.png)
